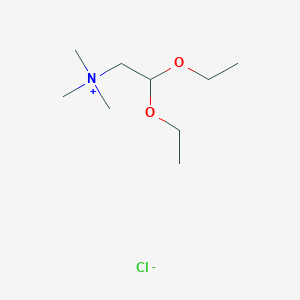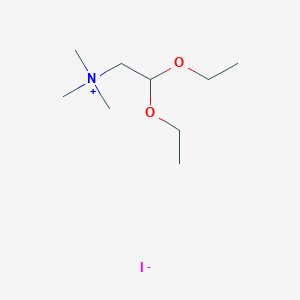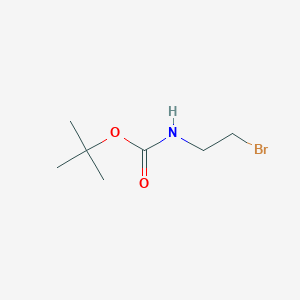
Diethyl-2-carbethoxypimelate
Descripción general
Descripción
Diethyl-2-carbethoxypimelate (DECP) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of the naturally occurring compound pimelic acid and has been used in studies of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Chemical Modification and Structural Analysis
Diethyl-2-carbethoxypimelate has been explored in the context of chemical modifications, particularly in the study of protein and nucleic acid structures. For instance, diethylpyrocarbonate, a related compound, is utilized for the specific carbethoxylation of histidyl residues in actin proteins. This modification provides insights into the role of histidyl residues in determining actin's properties, with implications for understanding actin's structure-function relationships (Mühlrád, Hegyi, & Horányi, 1969).
Enzymatic Inhibition Studies
Research involving this compound and its derivatives extends to enzymatic studies, particularly in the investigation of alpha-glucosidase inhibitors. These inhibitors are of significant interest due to their potential applications in treating conditions like diabetes mellitus type 2. Studies have identified natural dietary phytochemicals that exhibit inhibitory potential against alpha-glucosidase, contributing to the understanding of natural compounds' therapeutic roles in diabetes management (Kausar et al., 2022).
Methodological Advancements in Organic Synthesis
This compound is also significant in organic synthesis, where its hydrolysis has been used as a method for preparing diethoxycarbonylpimelic acid. This process highlights the compound's role in advancing synthetic methodologies, providing a pathway to generate structurally complex and functionally significant organic compounds with high yield and specificity (Kutsuma & Sugasawa, 1958).
Exploration in Molecular Biology
In molecular biology, the reactivity of diethyl pyrocarbonate, a compound related to this compound, with nucleic acid components has been extensively studied. These studies provide crucial insights into nucleic acids' chemical reactivity, contributing to our understanding of RNA's structure and function, as well as the development of novel RNA isolation and preservation techniques (Leonard, McDonald, Henderson, & Reichmann, 1971).
Propiedades
IUPAC Name |
triethyl pentane-1,1,5-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-4-18-12(15)10-8-7-9-11(13(16)19-5-2)14(17)20-6-3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQNYFWMQIAVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398823 | |
| Record name | 1,1,5-Pentanetricarboxylic acid, triethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53007-36-6 | |
| Record name | 1,1,5-Pentanetricarboxylic acid, triethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
